
5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide is a chemical compound with the CAS number 52236-76-7 . It has a molecular weight of 242.34 . This compound is used extensively in scientific research due to its multifaceted properties.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3 . This indicates the molecular structure of the compound. It is stored at room temperature . The physical form of the compound is a powder .
Scientific Research Applications
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamides, including 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide, have been foundational in the development of antimicrobial drugs since their introduction. Research has expanded their applications to include a wide spectrum of bioactive potentials. Modern derivatives display activities across various fields, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic, and even diuretic medications. The versatility of sulfonamide chemistry allows for the creation of compounds with broad medicinal applications and significant developmental value. Structurally modifying the classic antibacterial sulfonamide has led to a diverse array of medicinal agents with enhanced efficacy and lower toxicity, highlighting the compound's central role in drug design and pharmaceutical research (He et al., 2016).
Novel Cyclic Compounds Synthesis
This compound serves as a core structure for the synthesis of novel cyclic compounds. Research has developed methods for the synthesis and characterization of new cyclic compounds containing aminobenzenesulfonamide, including the development of sequential Nicholas and Pauson-Khand reactions. These compounds have implications for the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, showcasing the chemical's critical role in organic synthesis and the pharmaceutical industry's quest for novel therapeutic agents (Kaneda, 2020).
Sulfonamide-Based Drug Development
Sulfonamide compounds are recognized for their broad spectrum of action against bacterial infections. Beyond their traditional antibacterial uses, sulfonamides have found roles in treating a variety of conditions, including cancer, glaucoma, inflammation, and dandruff, among others. Their significance in drug development is underscored by the continued exploration of sulfonamide inhibitors for their potential in addressing diseases such as HIV, cancer, and Alzheimer's. This research demonstrates the ongoing importance of sulfonamides in medicinal chemistry and drug discovery processes, particularly in identifying novel therapeutic targets and developing drugs with improved efficacy and safety profiles (Gulcin & Taslimi, 2018).
Enhancement of Photodynamic Therapy
Research has also explored the use of sulfonamides, such as this compound, in enhancing the efficacy of photodynamic therapy (PDT) for conditions like cancer. This involves investigating pretreatment strategies to increase the accumulation of photosensitizers in the treatment area, thereby improving the therapeutic outcomes of PDT. The exploration of sulfonamide derivatives in this context illustrates the compound's potential in advancing treatments for complex diseases, offering new avenues for increasing the effectiveness of current therapeutic modalities (Gerritsen et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamides, are known to inhibit bacterial enzymes like dihydropteroate synthetase .
Mode of Action
The mode of action of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide Sulfonamides, a class of compounds to which it may belong, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial growth .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, affecting their growth and proliferation .
Result of Action
The molecular and cellular effects of This compound Based on the action of similar compounds, it can be inferred that the inhibition of folic acid synthesis could lead to the disruption of bacterial growth and proliferation .
Biochemical Analysis
Biochemical Properties
5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with sulfonamide drugs, which are known for their antibacterial properties . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to various biochemical effects. The compound’s interaction with enzymes such as dihydropteroate synthetase is particularly noteworthy, as it can inhibit the synthesis of folic acid in bacteria, leading to antibacterial effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of adipocytes, promoting the conversion of white fat cells to metabolically active brown-like fat cells . This conversion is crucial for weight management and improved metabolism. Additionally, the compound’s influence on gene expression can lead to changes in cellular metabolism, further highlighting its significance in biochemical studies .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . By modulating the NNMT enzyme, the compound helps maintain efficient energy metabolism and preserve muscle mass . These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under normal storage conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can have significant implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to promote metabolic health and muscle growth by influencing various cellular processes . At higher doses, it may lead to toxic or adverse effects, such as changes in enzyme activity and cellular metabolism . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, the compound’s inhibition of the NNMT enzyme can lead to changes in the levels of nicotinamide adenine dinucleotide (NAD+), which is a key player in various cellular processes, including energy metabolism and DNA repair . These interactions highlight the compound’s significance in metabolic studies and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is known to interact with various transporters and binding proteins, which can influence its localization and accumulation within cells . These interactions are crucial for understanding the compound’s distribution and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical properties. The compound’s activity and function can be influenced by its localization within specific cellular compartments or organelles. For example, the presence of targeting signals or post-translational modifications can direct the compound to specific subcellular locations, where it can exert its effects on cellular processes . Understanding these localization mechanisms is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-N,N-diethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVYRAFIYQFRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

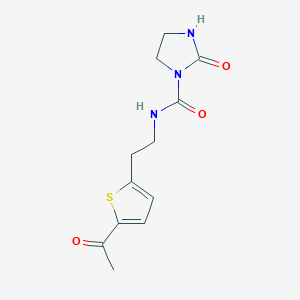
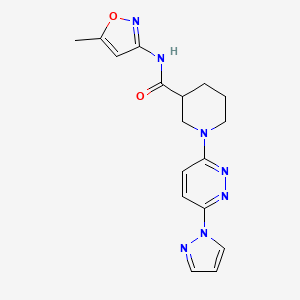
![1,6,7-trimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612694.png)
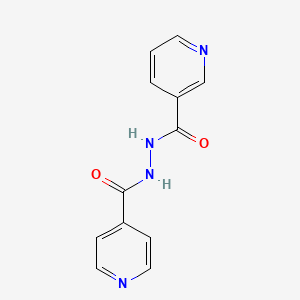
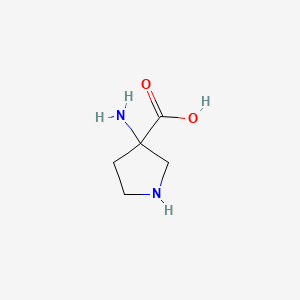
![3-(3,4-dimethoxyphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2612698.png)
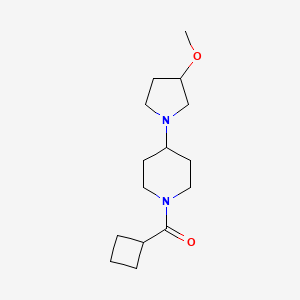
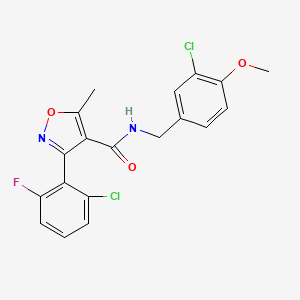
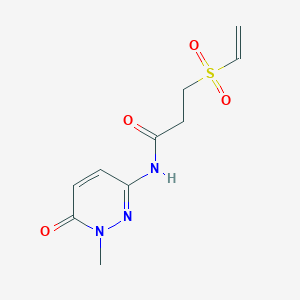
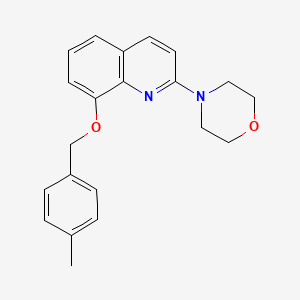

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)

